Magnolignan C
Overview
Description
Magnolignan C is a lignan compound isolated from the leaves of Magnolia officinalis. It has shown significant physiological activity, particularly against tumor cells. This compound is part of a larger group of bioactive materials found in Magnolia species, which have been traditionally used in Chinese and Japanese medicine for various treatments, including anxiety, asthma, depression, gastrointestinal disorders, and headaches .
Scientific Research Applications
Magnolignan C has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of lignan synthesis and functional group interconversions.
Safety and Hazards
Mechanism of Action
Target of Action
Magnolignan C, a lignan isolated from Magnoliae Cortex , has been shown to target several biological entities. It has been found to inhibit the growth of human immunodeficiency virus-1 (HIV-1) and other viruses, such as herpes simplex virus type 1 and human cytomegalovirus . It also exhibits antimicrobial activity against bacteria and fungi . Furthermore, it has been shown to be effective in treating UVB-induced hyperpigmentation of the skin and hyperpigmentary disorders, such as melasma and senile lentigo .
Mode of Action
It has been demonstrated to have anticancer activity in numerous experimental models by inhibiting the cell cycle (g1 and g2/m phase); inducing apoptosis; and causing anti-invasion, anti-metastasis, and anti-proliferative effects .
Biochemical Pathways
This compound has been found to modulate several biochemical pathways. In the context of cancer, it has been shown to alter several cancer signaling pathways . Specifically, the PI3K-AKT/mTOR and ERK/MEK pathways were revealed to be the targets of this compound’s synergistic action with the BRAF inhibitor (SB590885) in halting the progression of liver cancer cells .
Result of Action
The result of this compound’s action is multifaceted. It has been shown to inhibit the growth of various viruses and exhibit antimicrobial activity . In addition, it has demonstrated anticancer activity by inhibiting the cell cycle, inducing apoptosis, and causing anti-invasion, anti-metastasis, and anti-proliferative effects . It has also been found to be effective in treating hyperpigmentation disorders .
Biochemical Analysis
Biochemical Properties
Magnolignan C interacts with various enzymes, proteins, and other biomolecules. Notably, there are two hydroxyl and allyl groups on each benzene ring of this compound, similar to honokiol and magnolol . These groups are believed to contribute to its potent activities .
Cellular Effects
This compound has been found to have significant effects on various types of cells, particularly tumor cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its bi-dibenzofuran skeleton may result in fewer toxic side effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The total synthesis of Magnolignan C involves several key steps:
Starting Materials: The synthesis begins with commercially available materials such as 1,2,4-trimethoxybenzene and 4-allylanisole.
Functional Group Interconversions: These materials undergo functional group interconversions to form the dibenzofuran skeleton.
Suzuki Coupling and Intramolecular Dehydration: The dibenzofuran skeleton is then constructed through Suzuki coupling and intramolecular dehydration.
Oxidative Coupling: The final step involves FeCl3 catalyzed oxidative coupling to complete the synthesis.
Chemical Reactions Analysis
Magnolignan C undergoes various chemical reactions, including:
Oxidation: This reaction is crucial in the synthesis process, particularly in the formation of the dibenzofuran skeleton.
Reduction: While not a primary reaction in its synthesis, reduction can be used to modify the compound for different applications.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule, enhancing its bioactivity.
Common reagents used in these reactions include FeCl3 for oxidative coupling and various catalysts for Suzuki coupling. The major products formed from these reactions are derivatives of the dibenzofuran skeleton, which have diverse biological activities .
Comparison with Similar Compounds
Magnolignan C is unique compared to other similar compounds due to its larger molecular volume and distinct spatial conformation:
Properties
IUPAC Name |
3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-3-14-10-13(5-7-17(14)21)16-9-12(4-6-18(16)22)8-15(20)11-19/h2,4-7,9-10,15,19-22H,1,3,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJCLTLPXXKFTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)CC(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of Magnolignan C based on the identified targets and pathways?
A1: Although the provided research papers [, ] primarily focus on identifying this compound within complex mixtures and exploring its presence in traditional medicine, they don't delve into specific therapeutic applications or mechanisms of action. Further research is needed to elucidate the specific targets and downstream effects of this compound to understand its potential therapeutic uses.
Q2: Has this compound been identified in any traditional Chinese medicine formulations, and if so, what are the traditional uses of these formulations?
A2: Yes, this compound has been identified in Xiaoer Chiqiao Qingre Granules (XRCQ), a traditional Chinese medicine formulation []. While the research suggests XRCQ might address fever in children potentially through pathways involving tumor necrosis factor and PI3K-AKT, the specific role of this compound within this context requires further investigation [].
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